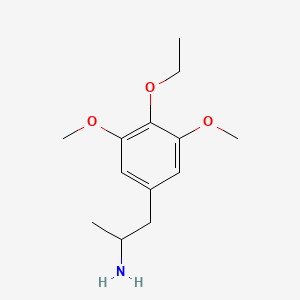
1-(4-Ethoxy-3,5-dimethoxyphenyl)propan-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4,5-Trimethoxyamphetamine is a psychedelic hallucinogenic compound belonging to the family of trimethoxyamphetamines. It is structurally related to mescaline, a naturally occurring psychedelic found in certain cacti. This compound is known for its psychoactive effects, which are primarily mediated through its interaction with serotonin receptors .
準備方法
合成経路と反応条件
3,4,5-トリメトキシアンプヘタミンの合成は、通常、以下の手順を含みます。
出発物質: 合成は3,4,5-トリメトキシベンズアルデヒドから始まります。
ニトロアルケンの形成: ベンズアルデヒドは、塩基の存在下でニトロエタンと反応して、3,4,5-トリメトキシニトロスチレンを形成します。
還元: ニトロスチレンは次に、水素化リチウムアルミニウム(LiAlH4)または触媒的水素化などの還元剤を使用して、3,4,5-トリメトキシアンプヘタミンに還元されます。
工業生産方法
化学反応の分析
反応の種類
3,4,5-トリメトキシアンプヘタミンは、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、対応するキノンを形成するために酸化できます。
還元: 還元反応は、対応するアミンに変換できます。
置換: 求電子置換反応は、芳香環で起こります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と三酸化クロム(CrO3)があります。
還元: 水素化リチウムアルミニウム(LiAlH4)または触媒(例:炭素上のパラジウム)を伴う水素ガスなどの還元剤が使用されます。
置換: 求電子置換反応は、通常、塩化アルミニウム(AlCl3)などのルイス酸触媒を必要とします。
主要な生成物
酸化: キノンを生成します。
還元: 対応するアミンを生成します。
4. 科学研究への応用
化学: 分析化学における基準物質として使用されます。
生物学: セロトニン受容体への影響と潜在的な神経保護特性について調査されています。
医学: 精神活性作用と、特定の精神障害の治療における潜在的な治療効果について研究されています。
科学的研究の応用
Chemistry: Used as a reference standard in analytical chemistry.
Biology: Investigated for its effects on serotonin receptors and potential neuroprotective properties.
Medicine: Explored for its psychoactive effects and potential therapeutic uses in treating certain psychiatric disorders.
Industry: Limited industrial applications due to its controlled status, but it can be used in research and forensic applications .
作用機序
3,4,5-トリメトキシアンプヘタミンの作用機序は、特に5HT2A受容体であるセロトニン受容体との相互作用を含みます。この相互作用は、セロトニン経路の活性化につながり、知覚、気分、認知の変更をもたらします。 この化合物は、ドーパミン受容体に対してもアゴニスト活性を示し、精神活性効果に寄与しています .
類似化合物との比較
3,4,5-トリメトキシアンプヘタミンは、トリメトキシアンプヘタミンと呼ばれる化合物のファミリーの一部です。類似の化合物には以下が含まれます。
- 2,4,5-トリメトキシアンプヘタミン(TMA-2)
- 2,3,4-トリメトキシアンプヘタミン(TMA-3)
- 2,3,5-トリメトキシアンプヘタミン(TMA-4)
- 2,3,6-トリメトキシアンプヘタミン(TMA-5)
- 2,4,6-トリメトキシアンプヘタミン(TMA-6)
これらの化合物は、芳香環上のメトキシ基の位置が異なり、薬理学的特性に影響を与える可能性があります。 3,4,5-トリメトキシアンプヘタミンは、メトキシ基の特定の配置が独特であり、独自の精神活性プロファイルに寄与しています .
生物活性
1-(4-Ethoxy-3,5-dimethoxyphenyl)propan-2-amine is a synthetic compound that belongs to the class of phenethylamines. Its structure, characterized by an ethoxy and two methoxy groups on a phenyl ring, suggests potential biological activities primarily through interactions with neurotransmitter systems. This article explores the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The molecular formula of this compound is C12H19NO3. The presence of the ethoxy and methoxy substituents is crucial for its biological activity.
Research indicates that this compound may act as a serotonin receptor agonist , particularly at the 5-hydroxytryptamine (5-HT) receptor subtypes. This interaction can lead to various neuropharmacological effects, including mood modulation and altered perception. The compound may also influence dopamine and norepinephrine pathways, suggesting a multifaceted role in neurotransmitter regulation.
Neurotransmitter Interaction
This compound has been shown to engage with serotonin receptors, which are implicated in mood regulation and cognitive functions. The activation of these receptors can lead to effects similar to those observed with other psychoactive substances. Specifically, the compound may enhance serotonin release and inhibit its reuptake, contributing to elevated mood and altered states of consciousness.
Case Studies
Several studies have explored the pharmacological effects of similar compounds within the phenethylamine class:
- Psychoactive Properties : A study examining related compounds found that modifications in the chemical structure significantly influenced their agonistic activity at serotonin receptors. For instance, compounds with different methoxy substitutions exhibited varying degrees of hallucinogenic effects.
- Therapeutic Potential : Research has suggested that compounds similar to this compound could serve as candidates for therapeutic agents targeting mood disorders due to their ability to modulate serotonergic systems .
Comparative Analysis with Related Compounds
The following table summarizes key structural features and biological activities of selected compounds related to this compound:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| 1-(4-Iodo-2,5-dimethoxyphenyl)propan-2-amine | C12H16N2O3I | Iodo substitution; potent serotonin agonist | Hallucinogenic properties |
| 1-(3,4-Dimethoxyphenyl)propan-2-amine | C12H17NO3 | Two methoxy groups; studied for psychoactive effects | Moderate serotonin receptor interaction |
| This compound | C12H19NO3 | Ethoxy substitution; potential for distinct activity | Agonistic activity at serotonin receptors |
特性
CAS番号 |
146849-92-5 |
|---|---|
分子式 |
C12H19NO3 |
分子量 |
225.28 g/mol |
IUPAC名 |
1-(3,4,5-trimethoxyphenyl)propan-2-amine |
InChI |
InChI=1S/C12H19NO3/c1-8(13)5-9-6-10(14-2)12(16-4)11(7-9)15-3/h6-8H,5,13H2,1-4H3 |
InChIキー |
WGTASENVNYJZBK-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1OC)CC(C)N)OC |
正規SMILES |
CC(CC1=CC(=C(C(=C1)OC)OC)OC)N |
同義語 |
1-(4-Ethoxy-3,5-diMethoxyphenyl)propan-2-aMine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















